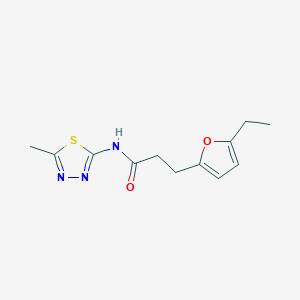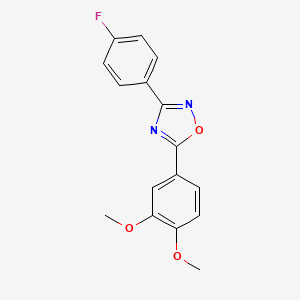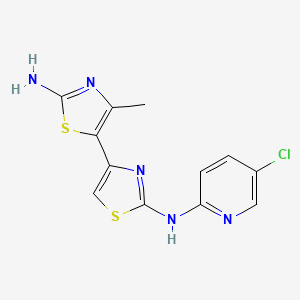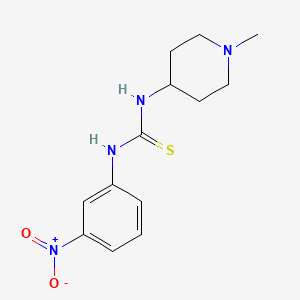![molecular formula C22H18O4 B5710595 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5710595.png)
3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one, also known as BMBC, is a synthetic compound that belongs to the family of coumarin derivatives. BMBC has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by modulating the activity of various enzymes and receptors. For example, this compound has been found to inhibit the activity of acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine, which can improve cognitive function. This compound has also been found to modulate the activity of monoamine oxidase, which is involved in the degradation of neurotransmitters such as dopamine, serotonin, and norepinephrine. This modulation can lead to increased levels of these neurotransmitters, which can improve mood and cognitive function.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vivo studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also soluble in various solvents, which makes it easy to use in different experimental setups. However, this compound has some limitations. It is a synthetic compound, which means that its effects may not be the same as those of natural compounds. This compound is also a relatively new compound, and its effects are not fully understood. Further studies are needed to elucidate its mechanism of action and potential applications in different fields.
Orientations Futures
There are several future directions for 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one research. One direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential applications in the treatment of cancer. This compound has also been found to exhibit antifungal and antibacterial activities, and further studies are needed to investigate its potential applications in these fields. Finally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other biomolecules.
Méthodes De Synthèse
3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one can be synthesized using a simple and efficient method. The synthesis involves the reaction of 7-hydroxy-4-methylcoumarin with 2-methoxybenzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under reflux in a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to possess antifungal and antibacterial activities. In pharmacology, this compound has been found to modulate the activity of various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and cannabinoid receptors. In biochemistry, this compound has been found to interact with various biomolecules, including DNA, RNA, and proteins.
Propriétés
IUPAC Name |
3-[(2-methoxyphenyl)methoxy]-4-methylbenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-14-19(25-13-15-7-3-6-10-20(15)24-2)12-11-17-16-8-4-5-9-18(16)22(23)26-21(14)17/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKLSGIEGOCTAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone]](/img/structure/B5710515.png)

![2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide](/img/structure/B5710535.png)







![N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5710590.png)
![4-{[({[2-(trifluoromethyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid](/img/structure/B5710601.png)

![N-(4-fluorophenyl)-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5710627.png)